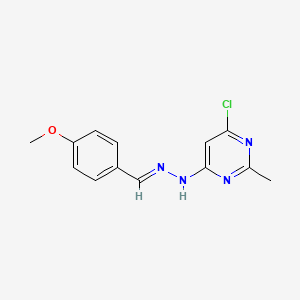
4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as Cmpd-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of hydrazones and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition can lead to anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been studied for its anti-microbial properties, showing activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for studying various diseases. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone.
Direcciones Futuras
For research on 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone include studying its potential use in combination therapy with other drugs, its effects on different cancer cell lines, and its potential as an anti-inflammatory agent in various diseases. Further research is also needed to understand the mechanism of action of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone and its potential side effects.
Conclusion:
In conclusion, 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for studying various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves a multistep process that starts with the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone. The hydrazone is then reacted with 6-chloro-2-methyl-4-pyrimidinyl isothiocyanate to form 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. The final product is purified through column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-9-16-12(14)7-13(17-9)18-15-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,16,17,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBNYPAYPRKJU-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)


![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)



![2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5722268.png)
![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)

![N-[2-(3-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5722292.png)